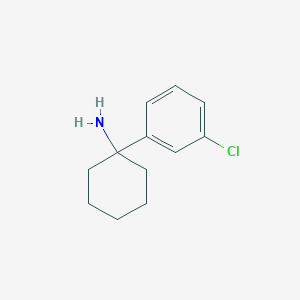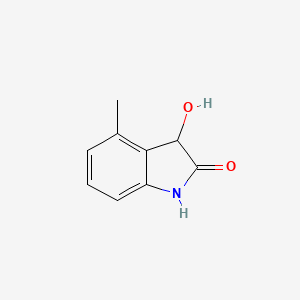
3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one
Übersicht
Beschreibung
“3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one” is a methylindole that is excreted in urine . It and its metabolites are produced from the metabolism of indolecarboxylic acid . This compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of “3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one” and its metabolites are produced from the metabolism of indolecarboxylic acid . It is a precursor to the synthesis of many other compounds through oxidation reactions . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Molecular Structure Analysis
The molecular formula of “3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one” is C9H9NO2 . The molecular weight is 163.17 . The IUPAC Standard InChIKey is LPAGFVYQRIESJQ-UHFFFAOYSA-N .Chemical Reactions Analysis
“3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one” is a precursor to the synthesis of many other compounds through oxidation reactions .Physical And Chemical Properties Analysis
The solubility of “3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one” is slightly soluble in DMSO and Methanol . It is a solid substance with an off-white to pale yellow color .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have demonstrated anti-inflammatory properties . This suggests that 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have shown promise in the field of oncology . They have been found to possess anticancer properties, suggesting that 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one could potentially be used in the treatment of HIV.
Antioxidant Properties
Indole derivatives have demonstrated antioxidant properties . This suggests that 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . This suggests that 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one could potentially be used in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . This suggests that 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one could potentially be used in the treatment of diabetes.
Wirkmechanismus
Target of Action
The primary targets of 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one are currently unknown. This compound is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mode of Action
It’s known that it and its metabolites are produced from the metabolism of indolecarboxylic acid . It is a precursor to the synthesis of many other compounds through oxidation reactions .
Pharmacokinetics
The compound has a predicted density of 1.312±0.06 g/cm3 and a predicted boiling point of 368.9±42.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that it may be involved in cell physiology and skatole production , but the specific effects of its action require further investigation.
Safety and Hazards
The safety data sheet for “3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions of “3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one” could involve further exploration of its biological activities and potential therapeutic applications. As a methylindole, it has been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . Therefore, it has an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
3-hydroxy-4-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4,8,11H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWYLIYSSGZTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)NC2=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254796 | |
| Record name | 1,3-Dihydro-3-hydroxy-4-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one | |
CAS RN |
959085-47-3 | |
| Record name | 1,3-Dihydro-3-hydroxy-4-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959085-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-3-hydroxy-4-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



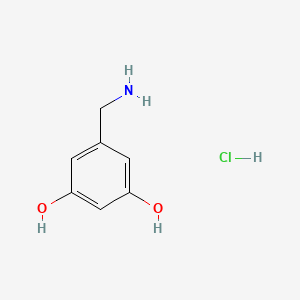

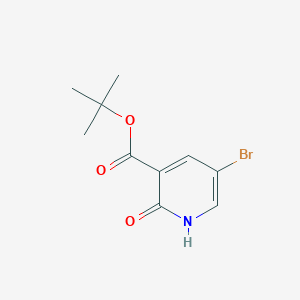

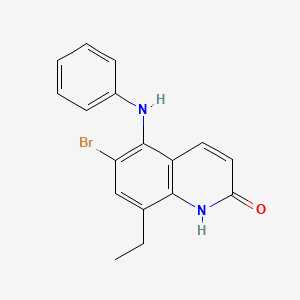
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B3317287.png)


![N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide](/img/structure/B3317310.png)
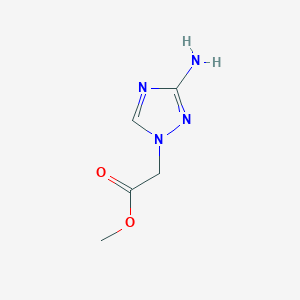
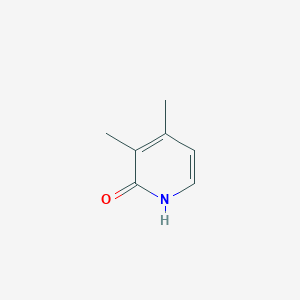

![2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B3317353.png)
